
Quinoline-2,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline-2,4-dicarboxamide is a heterocyclic compound that features a quinoline ring system with two carboxamide groups at the 2 and 4 positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quinoline-2,4-dicarboxamide can be synthesized through various methods. One common approach involves the reaction of quinoline-2,4-dicarboxylic acid with ammonia or amines under suitable conditions. Another method includes the use of acetylenedicarboxylates and aryl amines in the presence of molecular iodine as a catalyst . This reaction typically occurs in acetonitrile at elevated temperatures (around 80°C).
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of recyclable catalysts and solvent-free conditions are also explored to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline-2,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline-2,4-dicarboxylic acid, quinoline-2,4-diamine, and various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Quinoline-2,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Medicine: This compound derivatives exhibit antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the development of fluorescent materials and catalysts for various chemical reactions.
Wirkmechanismus
The mechanism of action of quinoline-2,4-dicarboxamide involves its interaction with specific molecular targets. For instance, as a G-quadruplex stabilizer, it binds to the G-quadruplex structures in DNA, thereby inhibiting the activity of certain enzymes involved in DNA replication and transcription . This interaction can lead to the stabilization of telomeric regions and the inhibition of cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinoline-2,4-dicarboxylic acid
- Quinoline-2,4-diamine
- Quinoline-4-carboxamide
Uniqueness
Quinoline-2,4-dicarboxamide is unique due to its dual carboxamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to stabilize G-quadruplex structures and its diverse applications in various fields make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
32743-31-0 |
|---|---|
Molekularformel |
C11H9N3O2 |
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
quinoline-2,4-dicarboxamide |
InChI |
InChI=1S/C11H9N3O2/c12-10(15)7-5-9(11(13)16)14-8-4-2-1-3-6(7)8/h1-5H,(H2,12,15)(H2,13,16) |
InChI-Schlüssel |
ZTKFFLQRUZSGFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11891974.png)

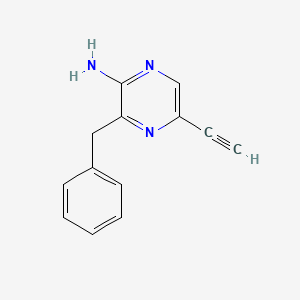

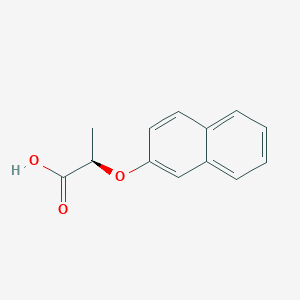

![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)

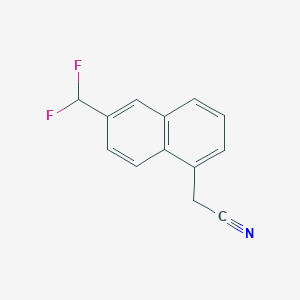
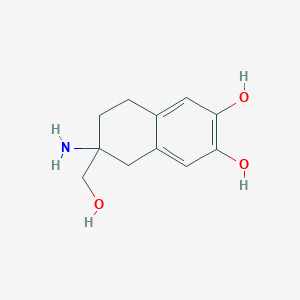
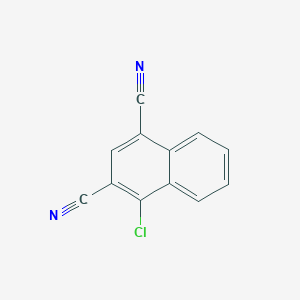
![2-Isopropyl-[1,1'-biphenyl]-4-amine](/img/structure/B11892038.png)
